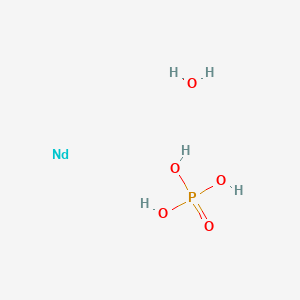

Neodymium(III) phosphate hydrate (REO)

Description

Significance of Rare Earth Phosphates in Advanced Materials Science

Rare earth phosphates (REPO₄) are a class of inorganic compounds that have garnered considerable attention for their unique chemical and physical properties. These materials are integral to numerous advanced technologies due to their exceptional thermal stability, chemical durability, and diverse optical and magnetic characteristics. nih.gov Their applications span a wide range of fields, including high-performance magnets, catalysts, phosphors for lighting and displays, and as robust ceramic materials. samaterials.com

A particularly critical application of rare earth phosphates is in the field of nuclear waste sequestration. nih.govacs.org Certain crystalline rare earth phosphates, such as synthetic analogues of the minerals monazite (B576339) and xenotime, are being extensively investigated as potential host matrices for the immobilization of high-level radioactive waste. nih.govacs.org This is due to their ability to incorporate actinides, such as uranium and thorium, into their crystal structure and their proven long-term stability over geological timescales. nih.gov The naturally occurring hydrous rare-earth phosphate (B84403) mineral, rhabdophane (B76276), is also of interest as it may act as a barrier to the release of actinides into the environment. nih.govacs.org

Furthermore, with the increasing demand for rare earth elements in green energy technologies like electric vehicles and wind turbines, the recovery of these elements from various sources, including phosphate rocks, is a significant area of research. usgs.govmarketresearchfuture.comdw.com

Overview of Neodymium(III) Phosphate Hydrate (B1144303) Research Context

Neodymium(III) phosphate hydrate exists as a moderately water-soluble crystalline solid that decomposes to its oxide form upon heating. nih.gov Research into this specific compound often focuses on its synthesis and characterization to understand its fundamental properties. One common synthesis method involves the reaction of neodymium(III) chloride with phosphoric acid to produce Neodymium(III) phosphate hemihydrate (NdPO₄·0.5H₂O). wikipedia.org The anhydrous form can be prepared through a reaction involving silicon pyrophosphate and neodymium(III) fluoride. wikipedia.org

The hydrated form of Neodymium(III) phosphate typically crystallizes in the rhabdophane structure. nih.gov Upon heating, it undergoes a transformation to the anhydrous monazite structure. nih.gov This thermal decomposition is a key area of study, as the properties of the final material are highly dependent on its crystalline phase.

The primary applications of Neodymium(III) phosphate hydrate and its derivatives are in lasers, glass coloring and tinting, and as dielectric materials. nih.gov In the context of nuclear waste, the study of Neodymium(III) phosphate provides valuable insights into the behavior of trivalent actinides, as neodymium is often used as a non-radioactive surrogate in immobilization studies. nih.gov

Table 1: Physicochemical Properties of Neodymium(III) Phosphate

| Property | Value |

| Chemical Formula | NdPO₄ |

| Molar Mass | 239.21 g/mol wikipedia.org |

| Appearance | Light purple/pink powder samaterials.comscielo.br |

| Crystal System (Anhydrous) | Monoclinic (Monazite structure) nih.gov |

| Crystal System (Hydrate) | Hexagonal (Rhabdophane structure) nih.gov |

Table 2: Spectroscopic Data for Neodymium(III) Phosphate

| Spectroscopic Technique | Key Findings |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Studies on heated samples show the transformation from the rhabdophane to the monazite structure, with characteristic vibrations of the phosphate groups in the monoclinic structure becoming prominent after heat treatment. researchgate.net |

| UV-Vis Spectroscopy | The UV-Vis absorption spectrum of neodymium-doped phosphate glass exhibits sharp absorption bands corresponding to the 4f electronic transitions of the Nd³⁺ ion. researchgate.net |

Research Gaps and Future Perspectives in Neodymium(III) Phosphate Systems

Despite the progress made, several research gaps remain in the understanding and application of Neodymium(III) phosphate systems. A key area for future investigation is the precise control over the synthesis process to tailor the particle size, morphology, and degree of hydration of Neodymium(III) phosphate hydrate. This control is crucial for optimizing its performance in specific applications.

Further detailed characterization of the hydrated forms of Neodymium(III) phosphate is also required. While the rhabdophane structure is known, a more in-depth understanding of the role of water molecules in the crystal lattice and their influence on the material's properties is needed.

From an application perspective, there is significant potential for the development of novel materials based on Neodymium(III) phosphate. This includes the creation of advanced phosphors with tailored emission properties for solid-state lighting and displays. In the field of nuclear waste management, further studies are necessary to fully understand the long-term performance of Neodymium(III) phosphate as a host matrix for actinides under various geological repository conditions. nih.gov

The growing demand for neodymium in permanent magnets for electric vehicles and renewable energy technologies also presents an opportunity for research into more efficient and environmentally friendly methods for recovering neodymium from phosphate-based ores and recycling it from end-of-life products. marketresearchfuture.comdw.comthebusinessresearchcompany.comscielo.br The development of innovative hydrometallurgical and biotechnological processes for neodymium extraction from phosphate rock waste is a promising avenue for future research. rutgers.edu

Properties

IUPAC Name |

neodymium;phosphoric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCGJGNZLQAMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP(=O)(O)O.[Nd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NdO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14913-17-8 | |

| Record name | Phosphoric acid, neodymium(3+) salt (1:1), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14913-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Spectroscopic and Electronic Structure Investigations

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations within the compound, offering information on the phosphate (B84403) and water functional groups.

FTIR spectroscopy of Neodymium(III) phosphate hydrate (B1144303), which typically exists in the hexagonal rhabdophane (B76276) crystal structure, reveals distinct absorption bands corresponding to the vibrations of the phosphate (PO₄³⁻) anions and water molecules.

The presence of water is clearly identified by a broad absorption band in the region of 2800–3700 cm⁻¹, which is characteristic of O-H stretching vibrations, and a band around 1570–1720 cm⁻¹ due to H-O-H bending vibrations. researchgate.net The intensity of these bands is dependent on the hydration ratio 'n'. Thermal studies show that a significant portion of this water, both adsorbed and structural, is lost at temperatures below 300°C. researchgate.net

The phosphate group vibrations are observed in the lower frequency regions. The region between 850 cm⁻¹ and 1150 cm⁻¹ corresponds to the P-O stretching modes (ν₃). researchgate.net Another key region is between 500 cm⁻¹ and 600 cm⁻¹, where the bending modes (ν₄) of the PO₄ groups are located. researchgate.netresearchgate.net Upon heating and transformation to the anhydrous monoclinic monazite (B576339) phase, the FTIR spectrum changes, showing sharper and more defined peaks for the phosphate group vibrations, which is attributed to the distortion of the tetrahedral phosphate groups in the anhydrous structure. researchgate.net

Table 1: Characteristic FTIR Vibrational Bands for Neodymium(III) Phosphate Hydrate

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

|---|---|---|---|

| ~2800–3700 | O-H Stretching | ν(OH) | researchgate.net |

| ~1570–1720 | H-O-H Bending | δ(HOH) | researchgate.net |

| ~850–1150 | P-O Asymmetric Stretching | ν₃(PO₄) | researchgate.net |

This table is interactive. Click on the headers to sort.

Raman spectroscopy is a complementary technique to FTIR for studying the vibrational modes of Neodymium(III) phosphate hydrate. The hydrated rhabdophane form can be clearly distinguished from its anhydrous monazite counterpart using this method. The most significant difference is the presence of Raman peaks in the 2800–3600 cm⁻¹ region in the hydrated form, which are attributed to the stretching vibrations of water molecules and hydroxyl groups. nih.gov

The main Raman peaks for the phosphate group in rare earth phosphates include the symmetric stretching mode (ν₁), asymmetric stretching mode (ν₃), and the bending modes (ν₂ and ν₄). researchgate.net In the rhabdophane structure, the main PO₄ stretching and bending modes produce the most intense Raman signals. researchgate.net The specific peak positions can vary slightly depending on the specific lanthanide element due to the lanthanide contraction, which affects the crystal structure and bonding. researchgate.net

Table 2: Key Raman Modes for Hydrated Rare Earth Phosphates (Rhabdophane Structure)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

|---|---|---|---|

| ~2800–3600 | O-H Stretching | ν(OH) | nih.gov |

| ~950-1080 | P-O Stretching | ν₁, ν₃(PO₄) | researchgate.net |

| ~465–620 | O-P-O Bending | ν₂, ν₄(PO₄) | researchgate.net |

This table is interactive. Click on the headers to sort.

Electronic Spectroscopy

Electronic spectroscopy examines the electronic transitions within the Nd³⁺ ion, providing the basis for the material's optical properties, including its characteristic absorption and emission.

The absorption spectrum of Neodymium(III) phosphate hydrate is characterized by a series of sharp, relatively weak absorption bands in the visible and near-infrared regions. These bands arise from the intra-configurational 4f-4f electronic transitions of the Nd³⁺ ion. These transitions are formally forbidden by the Laporte rule but become partially allowed due to the mixing of opposite-parity orbitals through the crystal field.

The absorption peaks correspond to transitions from the ⁴I₉/₂ ground state to various excited-state multiplets of the 4f³ electronic configuration. nih.gov The most intense absorption band is typically the hypersensitive transition ⁴I₉/₂ → ⁴G₅/₂ + ²G₇/₂, located at approximately 580 nm. nih.gov Other notable absorption bands are found at around 350 nm, 525 nm, 740 nm, 800 nm, and 870 nm. The band around 800 nm is particularly important as it is often used as an excitation wavelength for photoluminescence studies. nih.gov

Table 3: Major Absorption Bands of Nd³⁺ in a Phosphate Host

| Approximate Wavelength (nm) | Transition from ⁴I₉/₂ Ground State to: | Reference |

|---|---|---|

| ~355 | ⁴D₃/₂, ⁴D₅/₂, ⁴L₁₅/₂ | nih.gov |

| ~525 | ⁴G₇/₂, ⁴G₉/₂, ²K₁₃/₂ | nih.gov |

| ~580 | ⁴G₅/₂, ²G₇/₂ | nih.gov |

| ~745 | ⁴F₇/₂, ⁴S₃/₂ | nih.gov |

| ~800 | ⁴F₅/₂, ²H₉/₂ | nih.gov |

This table is interactive. Click on the headers to sort.

Upon excitation, typically with light corresponding to one of its absorption bands (e.g., ~800 nm), Neodymium(III) phosphate hydrate exhibits characteristic photoluminescence. After excitation to higher energy levels, the Nd³⁺ ion undergoes rapid non-radiative relaxation down to the ⁴F₃/₂ metastable level. The subsequent radiative decay from this level to lower-lying ⁴Iⱼ levels results in the observed emission. nih.gov

The efficiency and dynamics of this emission can be influenced by various factors. For instance, the presence of hydroxyl (OH) groups from the water of hydration can lead to quenching of the luminescence through non-radiative energy transfer to the high-frequency vibrations of the OH groups. The concentration of Nd³⁺ ions also plays a crucial role; at high concentrations, cross-relaxation between adjacent Nd³⁺ ions can occur, leading to concentration quenching of the emission.

The photoluminescence of Neodymium(III) phosphate hydrate occurs predominantly in the near-infrared (NIR) region. The emission spectrum consists of three main bands corresponding to transitions from the ⁴F₃/₂ excited state to the ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ lower-lying states. nih.gov

The most intense emission is typically the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which occurs at approximately 1060 nm (1.06 µm). nih.gov This is a key transition utilized in many Nd-based solid-state lasers. The other two prominent emission bands are centered at about 870-890 nm (from the ⁴F₃/₂ → ⁴I₉/₂ transition) and 1330-1400 nm (from the ⁴F₃/₂ → ⁴I₁₃/₂ transition). nih.gov

Table 4: Principal Near-Infrared (NIR) Emission Bands of Nd³⁺

| Approximate Center Wavelength (nm) | Electronic Transition | Common Application | Reference |

|---|---|---|---|

| 870 - 890 | ⁴F₃/₂ → ⁴I₉/₂ | NIR Imaging, Spectroscopy | nih.gov |

| 1060 - 1062 | ⁴F₃/₂ → ⁴I₁₁/₂ | Solid-State Lasers | nih.gov |

This table is interactive. Click on the headers to sort.

Photoluminescence (PL) Spectroscopy and Emission Dynamics

Judd-Ofelt Analysis and Spectroscopic Parameters

The Judd-Ofelt theory is a powerful theoretical framework used to model the intensities of intra-configurational f-f transitions of lanthanide ions in various host materials. For Neodymium(III) phosphate hydrate and related phosphate glass systems, this analysis provides crucial insights into the local environment of the Nd³⁺ ion and allows for the prediction of key spectroscopic properties. ekb.egifpan.edu.pl The theory utilizes three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are derived from the experimental oscillator strengths of the absorption spectra. ekb.egnih.gov

These parameters are sensitive to the characteristics of the host material. The Ω₂ parameter is strongly influenced by the symmetry of the ligand field around the Nd³⁺ ion and the covalency of the Nd-O bonds. nih.govmdpi.com Higher values of Ω₂ often indicate a lower symmetry environment and increased covalent character. The Ω₄ and Ω₆ parameters are more related to the bulk properties of the host, such as its rigidity and viscosity, and are less sensitive to the immediate coordination environment. nih.gov In neodymium-doped phosphate glasses, the typical trend observed for these parameters is Ω₂ > Ω₆ > Ω₄. ekb.eg

From the Judd-Ofelt parameters, other important spectroscopic quantities can be calculated, including transition probabilities, radiative lifetimes, and branching ratios. ekb.eg Another significant derived value is the spectroscopic quality factor, χ = Ω₄/Ω₆. For Nd³⁺ ions, a smaller value of this ratio is indicative of a more intense laser transition at the ⁴F₃/₂ → ⁴I₁₁/₂ channel. mdpi.com

Table 1: Judd-Ofelt Intensity Parameters (Ωt) for Nd³⁺ in Various Phosphate-Based Host Materials

| Host Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) | Spectroscopic Quality Factor (χ = Ω₄/Ω₆) | Source(s) |

|---|---|---|---|---|---|

| NdP₅O₁₄ Crystal | 2.9 ± 0.23 | 4.1 ± 0.41 | 6.5 ± 0.38 | 0.63 | ifpan.edu.pl |

| PZLB Phosphate Glass | 2.01 | 4.29 | 5.11 | 0.84 | mdpi.com |

| Lead Phosphate Zinc Glass | 6.59 | 2.45 | 4.39 | 0.56 | ekb.eg |

| Fluorophosphate Glass | 4.01 | 3.51 | 3.96 | 0.89 | researchgate.net |

Radiative Lifetimes and Branching Ratios

The radiative lifetime (τ_rad) of an excited state is the inverse of the total radiative transition probability and represents the theoretical lifetime of the state in the absence of any non-radiative decay processes. For Nd³⁺, the lifetime of the ⁴F₃/₂ metastable state is a critical parameter for laser applications, as a longer lifetime allows for a higher population inversion to be achieved. mdpi.com This lifetime can be calculated using the Judd-Ofelt parameters. nih.gov

For pure neodymium pentaphosphate (NdP₅O₁₄), the calculated radiative lifetime of the ⁴F₃/₂ state has been reported to be approximately 448 ± 42 µs. ifpan.edu.pl However, it is noted that discrepancies can exist between calculated lifetimes and those measured experimentally, which may be attributed to factors like the quality of the crystal and the presence of quenching centers. ifpan.edu.pl

Branching ratios (β) describe the relative probability of a radiative transition from an excited state to all possible lower-energy states. nih.govresearchgate.net For Nd³⁺-based laser materials, the branching ratio for the ⁴F₃/₂ → ⁴I₁₁/₂ transition is of particular interest as it corresponds to the primary laser emission around 1.06 µm. A high branching ratio for this transition is desirable for efficient laser operation. The branching ratios are also calculated from the Judd-Ofelt analysis and are directly related to the radiative transition probabilities for each specific transition. researchgate.net

Table 2: Calculated Radiative Properties for the ⁴F₃/₂ Level of Nd³⁺ in Neodymium Pentaphosphate (NdP₅O₁₄)

| Transition | Wavelength (nm) | Radiative Transition Probability A (s⁻¹) | Branching Ratio (β) | Source(s) |

|---|---|---|---|---|

| ⁴F₃/₂ → ⁴I₉/₂ | 880 | 915 | 0.41 | ifpan.edu.pl |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1050 | 1144 | 0.51 | ifpan.edu.pl |

| ⁴F₃/₂ → ⁴I₁₃/₂ | 1330 | 169 | 0.08 | ifpan.edu.pl |

| ⁴F₃/₂ → ⁴I₁₅/₂ | 1880 | 2 | ~0.00 | ifpan.edu.pl |

| Total | 2230 | 1.00 | ifpan.edu.pl |

Concentration Quenching Phenomena

Concentration quenching is a phenomenon where the luminescence intensity of an activator ion, such as Nd³⁺, decreases as its concentration in the host material increases beyond an optimal value. capes.gov.brlightpublishing.cn This process is a significant limiting factor in the development of high-power laser materials, as it reduces the fluorescence quantum efficiency. spiedigitallibrary.org The quenching is caused by non-radiative energy transfer processes between neighboring Nd³⁺ ions. capes.gov.brresearchgate.net

The primary mechanism for concentration quenching in Nd³⁺-doped materials is cross-relaxation. mdpi.comresearchgate.net This involves an excited Nd³⁺ ion in the ⁴F₃/₂ state transferring part of its energy to a nearby ground-state Nd³⁺ ion, resulting in both ions decaying to an intermediate energy level (⁴I₁₅/₂), from which they then non-radiatively decay back to the ground state. The specific cross-relaxation channel is: ⁴F₃/₂ + ⁴I₉/₂ → ⁴I₁₅/₂ + ⁴I₁₅/₂. researchgate.net

The probability of these interactions increases as the average distance between Nd³⁺ ions decreases with higher doping levels. acs.org Studies on Nd³⁺-doped phosphate glasses indicate that the quenching is dominated by dipole-dipole interactions between the ions. ull.es The observed fluorescence lifetime is strongly dependent on the Nd³⁺ concentration; it remains relatively constant at low concentrations but decreases significantly once the critical quenching concentration is surpassed. spiedigitallibrary.orgacs.org Other factors, such as defects or hydroxyl (OH⁻) groups within the crystal lattice, can also act as quenching centers, providing pathways for non-radiative energy loss and further reducing luminescence efficiency. ifpan.edu.pllightpublishing.cn

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. acs.org The technique is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which allows for the calculation of their binding energy. This binding energy is unique to each element and its specific chemical state.

For Neodymium(III) phosphate hydrate, XPS is employed to confirm the presence of neodymium, phosphorus, and oxygen on the material's surface. More importantly, it is used to verify the oxidation state of the constituent elements. The analysis of the high-resolution Nd 3d spectrum is crucial for confirming that neodymium exists in its trivalent (Nd³⁺) state. The binding energy and the characteristic shape of the Nd 3d peaks, including spin-orbit splitting and satellite features, serve as a fingerprint for the +3 oxidation state.

Similarly, the P 2p and O 1s core-level spectra provide information about the phosphate group (PO₄³⁻) and the presence of hydrated water molecules. Shifts in the P 2p binding energy can indicate the nature of the phosphate bonding within the lattice, while the O 1s spectrum can often be deconvoluted into components corresponding to the phosphate anion, metal oxides, and hydroxyl groups or water of hydration. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The trivalent neodymium ion (Nd³⁺) has an electronic configuration of [Xe] 4f³, meaning it has three unpaired electrons. As an ion with an odd number of unpaired electrons, it is classified as a "Kramers ion." According to Kramers' theorem, the energy levels of such an ion will remain at least two-fold degenerate in the absence of an external magnetic field. This degeneracy is lifted by the application of a magnetic field, making Nd³⁺ ions EPR active. researchgate.net

EPR spectroscopy on Neodymium(III) phosphate hydrate provides valuable information about the local environment and magnetic properties of the Nd³⁺ centers. The EPR spectrum arises from transitions between the Zeeman-split electron spin states. The positions and shapes of the resonance signals are described by the g-tensor and hyperfine coupling constants (A-tensor). These parameters are highly sensitive to the local symmetry of the crystal field around the Nd³⁺ ion. znaturforsch.com Therefore, EPR serves as a precise probe for determining the site symmetry of the Nd³⁺ ion within the phosphate lattice and for studying the interactions between the Nd³⁺ electron spins and the nuclear spins of neighboring atoms. znaturforsch.com

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. However, for compounds containing paramagnetic centers like Neodymium(III) phosphate hydrate, the approach requires special consideration. The presence of the paramagnetic Nd³⁺ ion can lead to very large chemical shifts (hyperfine shifts) and significant broadening of NMR signals for nearby nuclei, which can sometimes render the spectrum unobservable. creative-biostructure.comwikipedia.orgdu.ac.in Direct NMR observation of neodymium's isotopes is therefore challenging.

Despite these challenges, ³¹P solid-state NMR is an exceptionally useful tool for studying this compound. nih.gov Since phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, it provides a strong NMR signal. The ³¹P nucleus acts as a sensitive probe of the local structure of the phosphate (PO₄³⁻) anion. nih.govacs.org By using techniques like magic-angle spinning (MAS), high-resolution solid-state spectra can be obtained. researchgate.net

The chemical shift of the ³¹P signal provides detailed information about the coordination environment of the phosphate group, including the number of attached neodymium ions and the P-O-Nd bond angles and distances. acs.orgacs.org The presence of multiple, distinct phosphate environments, such as those that might exist in partially hydrated or amorphous phases, could be identified as separate peaks in the ³¹P NMR spectrum. nih.gov Thus, ³¹P NMR is invaluable for characterizing the phosphate network structure and its interaction with the rare-earth cation in Neodymium(III) phosphate hydrate.

Theoretical and Computational Spectroscopy

Theoretical and computational methods are indispensable for achieving a deep understanding of the electronic structure and spectroscopic properties of Neodymium(III) phosphate hydrate. These approaches complement experimental data by providing insights at an atomic level that are often difficult to obtain through measurement alone. nih.govacs.org

Ab initio and Density Functional Theory (DFT) calculations are widely used to model the geometric and electronic structure of neodymium-containing complexes. nih.goveurjchem.com For Neodymium(III) phosphate hydrate, these calculations can predict key structural parameters, such as bond lengths and angles of the NdOₓ coordination polyhedron and the phosphate groups. Furthermore, computational models can simulate vibrational spectra (IR and Raman), allowing for the assignment of experimental vibrational modes to specific atomic motions within the crystal lattice. nih.gov

State-of-the-art ab initio methods are also employed to compute the electronic structure, including the crystal field splitting of the 4f energy levels of the Nd³⁺ ion. acs.orgnih.govchemrxiv.org These calculations can accurately reproduce the energy levels observed in experimental absorption and luminescence spectra. acs.org This correlation between theoretical and experimental electronic structures helps to build robust structure-property relationships, which are essential for designing new materials with tailored optical and magnetic properties. nih.govresearchgate.net The combination of high-quality spectroscopic data with advanced theoretical calculations provides a comprehensive picture of the material's properties. acs.orgscirp.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra

Density Functional Theory (DFT) is a powerful first-principles computational method used to investigate the electronic structure of materials. youtube.comosti.gov It is based on the principle that the ground-state energy of an electronic system can be determined from its electron density, which is a function of only three spatial variables, offering a significant simplification over wave-function-based methods. youtube.comyoutube.com DFT calculations are widely employed to predict various material properties, including total energies, electronic band structures, densities of states (DOS), and optimized crystal structures. youtube.comnih.gov

While specific, in-depth DFT studies focused solely on neodymium(III) phosphate hydrate are not extensively detailed in the public literature, the methodology is well-suited for its analysis. Such calculations would typically model the crystalline structure of NdPO₄·nH₂O, which can exist in a hexagonal rhabdophane phase or a monoclinic monazite phase. geologyscience.ruresearchgate.netresearchgate.net The calculations would involve placing the neodymium, phosphorus, oxygen, and hydrogen atoms in their crystallographically determined positions and then solving the Kohn-Sham equations to find the ground-state electron density. arxiv.org

From the electron density, crucial electronic properties can be derived. The analysis of the electronic band structure would reveal the nature of the bandgap (direct or indirect) and its magnitude, which are fundamental to the material's optical properties. The projected density of states (PDOS) can be calculated to understand the contribution of specific atomic orbitals (e.g., Nd 4f, O 2p, P 3p) to the valence and conduction bands. osti.gov This provides insight into the nature of the chemical bonding within the compound. For instance, in similar phosphate materials, DFT has been used to show electron flow from metal and phosphorus atoms to oxygen or sulfur atoms, identifying reactive sites within the structure. nih.gov

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. arxiv.org Common functionals used for such systems include the Local Density Approximation (LDA), Generalized Gradient Approximations (GGA), or hybrid functionals like B3LYP. nih.gov

Table 1: Representative Data Obtainable from DFT Calculations for Phosphate Compounds This table is illustrative and shows the types of parameters that can be determined through DFT analysis, based on findings for similar materials.

| Parameter | Description | Example Value |

| Lattice Parameter (a) | Unit cell dimension. | 6.734 Å geologyscience.ru |

| Lattice Parameter (b) | Unit cell dimension. | 6.947 Å geologyscience.ru |

| Lattice Parameter (c) | Unit cell dimension. | 6.400 Å geologyscience.ru |

| Unit Cell Volume | Volume of the unit cell. | 291.5 ų (Calculated) |

| Band Gap Energy | Energy difference between the valence and conduction bands. | ~3.5 - 5.0 eV (Typical for wide-gap insulators) |

| Formation Energy | Energy change when forming the compound from its constituent elements. | Compound-specific, indicates thermodynamic stability. |

Crystal Field Theory Applications

Crystal Field Theory (CFT) provides a model to understand the electronic structure and spectroscopic properties of lanthanide ions in a solid-state host. wikipedia.org According to CFT, the ligands (in this case, oxygen atoms from the phosphate (PO₄³⁻) groups and water molecules) surrounding the central Neodymium(III) ion create a static electric field, known as the crystal field. uomustansiriyah.edu.iq This field removes the degeneracy of the 4f electron orbitals of the Nd³⁺ ion. wikipedia.org

The free Nd³⁺ ion (electron configuration [Xe] 4f³) has energy levels characterized by the total angular momentum quantum number, J. wikipedia.org In the presence of the crystal field, these levels, or multiplets, split into a number of sublevels (Stark levels). The number of these sublevels is determined by the symmetry of the site occupied by the Nd³⁺ ion in the crystal lattice. arxiv.org For example, in the monazite structure of NdPO₄, the Nd³⁺ ion occupies a site of low symmetry, which causes each multiplet (with a given J value) to split into J+1/2 Kramers doublets. arxiv.org

The magnitude of this splitting and the precise energies of the Stark levels are quantified using a set of crystal-field parameters (CFPs). These parameters can be determined experimentally by analyzing high-resolution optical absorption and emission spectra. arxiv.orgresearchgate.net The spectra show transitions between the Stark levels of the ground state multiplet (⁴I₉/₂) and those of the various excited state multiplets (e.g., ⁴F₃/₂, ⁴F₅/₂, ²H₉/₂). researchgate.netnih.gov

Table 2: Example of Crystal-Field Parameters for Nd³⁺ in a D₃ Symmetry Site Data from a study on NdFe₃(BO₃)₄, presented here as an illustrative example of the types of parameters determined via CFT analysis. arxiv.org

| Parameter | Value (cm⁻¹) |

| B₂₀ | 188 |

| B₄₀ | -1112 |

| B₄₃ | ±862 |

| B₆₀ | 1142 |

| B₆₃ | ±678 |

| B₆₆ | 424 |

Table 3: Splitting of the ⁴I₉/₂ Ground Multiplet of Nd³⁺ due to Crystal Field The free ion ⁴I₉/₂ ground state splits into five Kramers doublets in a low-symmetry crystal field. The energies are relative to the lowest ground state level.

| Level | Symmetry | Example Energy (cm⁻¹) arxiv.org |

| 1 | Γ₄ | 0 |

| 2 | Γ₅₆ | 65 |

| 3 | Γ₄ | 165 |

| 4 | Γ₅₆ | 315 |

| 5 | Γ₄ | 520 |

Functional Material Applications and Performance Studies

Luminescent and Optical Materials

The inherent luminescent properties of the neodymium ion are exploited in a variety of optical materials. Neodymium-doped phosphate (B84403) glasses are particularly noteworthy for their high rare-earth ion solubility, significant stimulated emission cross-section, and a low nonlinear refractive index. bohrium.com

Neodymium-doped phosphate glasses are crucial materials for high-power laser systems due to their ability to store large amounts of energy and amplify light efficiently. taorlab.commeta-laser.commeta-laser.com These glasses can be fabricated in large sizes with excellent optical uniformity, a critical requirement for laser applications in fields such as inertial confinement fusion research. meta-laser.com Different formulations of neodymium-doped phosphate glass have been developed to meet the specific demands of various laser systems, including those requiring high peak power, high average power, or high repetition rates. bohrium.comtaorlab.commeta-laser.com

Several types of neodymium-doped phosphate glasses have been developed, each with specific properties tailored for different laser applications. bohrium.comtaorlab.commeta-laser.comlaserstec.com

N-type glasses (e.g., N21, N31, N41, N51): These are primarily used in high-power laser facilities. bohrium.comtaorlab.comlaserstec.com

N21 was developed for early high-power laser facilities and exhibits excellent chemical durability. laserstec.com

N31 is utilized in high-power laser systems like the "Shengguang" series in China and is known for its high energy storage, large excitation cross-section, and long fluorescence lifetime. taorlab.comlaserstec.com

N41 and N51 possess a high stimulated emission cross-section and a low nonlinear refractive index, making them suitable for high-power laser applications. taorlab.commeta-laser.commeta-laser.com

NAP-type glasses (e.g., NAP, NAP2, NAP4): These are designed for high-average-power applications. taorlab.commeta-laser.com They feature higher thermal conductivity and a lower coefficient of thermal expansion, which provides high thermal shock resistance. taorlab.commeta-laser.com These characteristics make them suitable for laser systems with high repetition rates used in laser ranging and materials processing. meta-laser.com

The performance of these laser glasses is directly linked to their spectroscopic and physical properties.

Interactive Data Table: Properties of Selected Neodymium-Doped Phosphate Laser Glasses

| Glass Type | Key Properties | Primary Applications |

| N21 | Good stability, moderate stimulated emission cross-section. meta-laser.comlaserstec.com | High average power solid-state lasers, laser material processing, range finders. meta-laser.comlaserstec.com |

| N31 | High energy storage, large stimulated emission cross-section, long fluorescence lifetime. taorlab.com | High-power laser facilities. bohrium.comtaorlab.com |

| N41 | High stimulated emission cross-section, low nonlinear refractive index, good thermal characteristics. taorlab.commeta-laser.com | High-power laser facilities. bohrium.comtaorlab.commeta-laser.com |

| N51 | High energy storage, large stimulated emission cross-section, long fluorescence lifetime. taorlab.commeta-laser.com | Amplifier in high-power laser systems. taorlab.commeta-laser.com |

| NAP2 & NAP4 | High thermal shock resistance, higher thermal conductivity, lower coefficient of thermal expansion. taorlab.commeta-laser.com | High repetition rate and high energy laser systems, laser peening, pump lasers. taorlab.commeta-laser.com |

Research continues to focus on optimizing the composition of these glasses to further enhance their performance, for instance, by co-doping with other ions to improve energy transfer efficiencies. acs.org The ultimate goal is to develop laser glasses that can withstand higher energy and power levels without damage, pushing the boundaries of laser technology. bohrium.com

Neodymium-doped materials, including phosphates, exhibit characteristic sharp emission bands in the near-infrared (NIR) region, which are of interest for various lighting and display technologies. mdpi.com The luminescence arises from electronic transitions within the 4f shell of the Nd³⁺ ion. mdpi.com Specifically, upon excitation, Nd³⁺ ions show strong emissions corresponding to transitions such as ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂. mdpi.com

The development of phosphors based on neodymium phosphate often involves incorporating Nd³⁺ ions into a stable host matrix. Phosphate glasses are a desirable host due to their excellent thermal stability and high solubility for rare-earth ions. researchgate.net The specific composition of the host glass can be tailored to optimize the luminescent properties, such as quantum efficiency and emission lifetime. researchgate.net For example, studies on Nd³⁺-doped borophosphate glasses have shown potential for solid-state infrared laser applications. researchgate.net

In some applications, co-doping with other ions is explored to enhance the luminescence of Nd³⁺ through energy transfer mechanisms. For instance, co-doping with Sn²⁺ in phosphate glasses has been investigated to improve the Nd³⁺ NIR emission. acs.org Similarly, silver-neodymium co-doped phosphate glasses have been developed for applications in dual-wavelength radio-photoluminescence sensors. nih.gov

The research in this area also extends to nanocrystalline materials. Neodymium-doped yttrium silicate (B1173343) nanophosphors are one such example where the host material's properties at the nanoscale can influence the luminescent performance. sigmaaldrich.com The synthesis of these materials often employs methods like the sol-gel technique to achieve high purity and homogeneity. researchgate.net

Scintillators are materials that emit light when exposed to ionizing radiation, forming the basis of many radiation detectors used in medical imaging, security, and high-energy physics. nih.govnih.gov Neodymium-doped materials are being investigated for their potential as scintillators, particularly for their emissions in the near-infrared (NIR) region. nih.gov This is advantageous for applications that require compatibility with silicon-based photodetectors. researchgate.net

Phosphate-based hosts are considered promising for scintillator applications due to their wide bandgap and excellent thermal stability. researchgate.net Research has explored the scintillation properties of various rare-earth doped phosphates, including those containing neodymium. researchgate.netresearchgate.net When Nd³⁺ is incorporated into a suitable crystal lattice, such as LaMgAl₁₁O₁₉, it can produce scintillation light upon X-ray irradiation. nih.gov The emission spectra of Nd-doped scintillators show characteristic sharp peaks corresponding to the 4f-4f transitions of the Nd³⁺ ion. nih.gov

The optical properties of neodymium phosphate materials make them suitable for integration into various optoelectronic devices. One of the key application areas is in the development of waveguide amplifiers. meta-laser.com A waveguide amplifier is a device that boosts the power of an optical signal as it travels through a waveguide, and neodymium-doped materials are excellent gain media for this purpose due to their efficient light amplification capabilities. meta-laser.comresearchgate.net

Neodymium-doped phosphate glasses are particularly well-suited for creating these waveguides, often fabricated using techniques like femtosecond laser writing. meta-laser.com These materials are also used in optical fiber communications, where signals need to be amplified over long distances. meta-laser.comresearchgate.net The integration of neodymium phosphate materials into such devices leverages their long fluorescence lifetime, which allows for the accumulation of a high population of excited-state ions, leading to efficient amplification. meta-laser.com

Furthermore, the development of neodymium-containing materials extends to their use in ultrashort pulse lasers, which are critical components in some advanced optoelectronic systems. meta-laser.commeta-laser.com The ability to create materials with both high gain and good thermal stability is crucial for the reliable operation of these devices. meta-laser.com

Catalytic Systems

While extensively studied for their optical properties, neodymium phosphate compounds also exhibit catalytic activity, particularly in the realm of organic synthesis. Neodymium-based catalysts are a part of the broader family of lanthanide catalysts, which are known for their unique reactivity. wikipedia.org

Neodymium phosphate-based catalysts have demonstrated effectiveness in specific organic reactions. A notable example is their use in the polymerization of dienes. rsc.org Neodymium-based Ziegler-Natta type catalytic systems are known to produce polydienes with a high content of the cis-1,4 isomer, which is a desirable property for certain types of synthetic rubbers. rsc.org

A significant development in this area is the synthesis of a halide-free neodymium diethyl phosphate catalyst. rsc.org Traditionally, Ziegler-Natta catalysts often require a halide component to be active. However, this novel neodymium phosphate complex, when combined with triisobutylaluminum (B85569) (TIBA), forms a binary catalytic system capable of polymerizing β-myrcene with high stereospecificity, yielding poly(β-myrcene) with 96% cis-1,4 content. rsc.org

Interactive Data Table: Performance of a Halide-Free Neodymium Diethyl Phosphate Catalyst System

| Monomer | Co-catalyst | Polymer | cis-1,4 Content (%) | Molecular Weight Distribution (M_w/M_n) |

| β-myrcene | TIBA | poly(β-myrcene) | 96 | 1.80 |

Data sourced from a study on halide-free neodymium phosphate based catalysts. rsc.org

Kinetic studies of this catalytic system have indicated a pseudo-living polymerization mechanism. rsc.org This level of control is further evidenced by the successful synthesis of a block copolymer, poly(β-myrcene)-b-poly(isoprene), through sequential monomer addition. rsc.org This demonstrates the potential of neodymium phosphate catalysts for creating complex polymer architectures. The catalytic activity is attributed to the specific coordination environment of the neodymium ion within the phosphate complex.

Beyond polymerization, phosphate-based materials in general, such as natural phosphate-supported copper(II), have been shown to be efficient heterogeneous catalysts for various organic transformations, including the synthesis of xanthenes and triazoles. westernsydney.edu.au This suggests a broader potential for phosphate-based materials, including those containing neodymium, in heterogeneous catalysis, offering advantages such as ease of separation and catalyst recyclability.

Environmental Remediation and Sorption Technologies

Neodymium(III) phosphate hydrate (B1144303) and its chemical precursors are significant in the field of environmental remediation. Their applications primarily focus on the sequestration of excess nutrients from water and the immobilization of hazardous materials like heavy metals and radionuclides. researchgate.netnih.govmdpi.com These processes leverage the high affinity between rare-earth elements and phosphate, and the exceptional stability of the resulting crystalline structures. nih.govdoi.org

The strong and specific affinity between neodymium and phosphate ions is utilized to remove and recover phosphorus from contaminated water sources, a critical step in mitigating eutrophication. researchgate.netdoi.org The primary mechanism is the precipitation of highly insoluble neodymium phosphate (NdPO₄). researchgate.netscielo.br

Lanthanides, including neodymium, are effective for phosphate removal over a broad pH range (typically 4.5 to 8.5), which is a significant advantage over traditional coagulants like alum or ferric salts that operate efficiently only within narrow, acidic pH ranges. wrc.org.zadoi.orgepa.gov

Recent research has focused on developing advanced adsorbents, such as a nanocomposite coupling hydrated neodymium oxide (HNdO) nanoparticles with a polystyrene anion exchanger (PsAX). researchgate.net This material, HNdO-PsAX, demonstrates exceptional performance:

High Adsorption Capacity : It exhibits a maximum phosphate adsorption capacity of 85.4 mg P/g. researchgate.net

Wide pH Range : The material is stable and effective across a pH range of 3.0 to 10.0. researchgate.net

High Selectivity : It shows strong performance even in the presence of competing substances like bicarbonate and humic acid. researchgate.net

Durability : In fixed-bed column tests, the nanocomposite treated approximately 11,800 bed volumes of simulated wastewater, reducing phosphate levels from 2.0 mg P/L to below 0.5 mg P/L. researchgate.net

The sequestration mechanism involves a specific Nd-P inner-sphere complexation. researchgate.net Furthermore, the recovery of neodymium from industrial waste streams, such as those from magnet production, can be achieved by selectively precipitating it as neodymium phosphate, providing a method for both resource recycling and waste management. scielo.br

Table 1: Comparison of Phosphate Precipitants in Wastewater Treatment

| Coagulant Ion | Optimum pH Range for Precipitation | Molar Ratio (Cation:P) | Typical Residual P (mg/L) | Reference |

| Lanthanum (La³⁺) | 4.5 - 8.5 | 1:1 | < 0.1 | doi.org |

| Aluminum (Al³⁺) | 4.0 - 6.2 | 1:1 | < 3.0 | doi.org |

| Iron (Fe³⁺) | 3.2 - 3.8 | 1:1 | < 8.0 | doi.org |

Rare-earth phosphates, including neodymium phosphate, are investigated as highly durable materials for the immobilization of high-level nuclear waste (HLW). nih.gov Their effectiveness stems from their ability to incorporate radionuclides into a stable, crystalline structure that is resistant to environmental degradation and leaching over geological timescales. nih.govunt.edu This approach is inspired by naturally occurring crystalline minerals that have contained radionuclides for millions of years. nih.gov

Key research findings include:

Formation of Stable Wasteforms : Synthetic analogues of phosphate minerals like monazite (B576339) (a rare-earth phosphate mineral) and apatite are developed as ceramic wasteforms. nih.govresearchgate.net These structures can accommodate a wide variety of radionuclides. nih.gov

Immobilization in Phosphate Matrices : In one study, a magnesium potassium phosphate (MKP) compound was used to solidify solutions containing actinides and rare-earth elements, with neodymium serving as a proxy for the REE group. researchgate.net The resulting solid matrix demonstrated very low leaching rates for the immobilized elements, confirming its high physical and chemical stability. researchgate.net

Glass-Ceramic Containment : Glass-ceramics containing neodymium-rich crystalline phases, such as apatite (Ca₂Nd₈Si₆O₂₆), have been developed as potential matrices for conditioning actinide-rich nuclear wastes. researchgate.net The principle relies on sequestering the hazardous elements within the highly durable crystalline phase, which acts as a primary containment barrier. researchgate.net

The processes by which Neodymium(III) phosphate hydrate interacts with contaminants are specific to the target substance.

For Phosphate Sequestration: The primary mechanism is not simple surface adsorption but rather a combination of ligand exchange and precipitation. researchgate.netdoi.org Lanthanide ions have a strong affinity for oxygen-containing ligands like phosphate, leading to the formation of a stable inner-sphere complex (Nd-P) and subsequent precipitation of insoluble NdPO₄. researchgate.netdoi.org For analogous lanthanum-based adsorbent systems, the kinetics of phosphate removal are often well-described by a pseudo-second-order model, which suggests that the rate-limiting step is chemisorption. nih.gov The equilibrium data for these systems typically fit the Langmuir isotherm model, indicating monolayer adsorption onto a finite number of identical sites. nih.gov

Table 2: Common Kinetic and Isotherm Models for Phosphate Adsorption on Lanthanide-Based Materials

| Model Type | Model Name | Description | Relevance |

| Kinetic | Pseudo-second-order | Assumes the rate-limiting step is chemical sorption involving valence forces through sharing or exchange of electrons. | Frequently describes the kinetics of phosphate removal by lanthanide-based adsorbents. nih.gov |

| Isotherm | Langmuir | Describes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | Often used to model the equilibrium of phosphate adsorption on lanthanide materials, allowing for calculation of maximum adsorption capacity. nih.gov |

| Isotherm | Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface. | Sometimes used, but the Langmuir model often provides a better fit for lanthanide-phosphate systems. cabidigitallibrary.org |

For Radionuclide Immobilization: The mechanism is fundamentally different from surface adsorption. It involves the incorporation of radionuclides into the bulk crystal lattice of the phosphate compound during its formation. nih.govresearchgate.net This process, known as sequestration or solid solution formation, results in the radionuclide becoming an integral part of a new, highly stable crystalline phase. nih.govresearchgate.net The kinetics of this process are governed by crystallization rates and solid-state diffusion rather than surface adsorption phenomena. The goal is permanent containment within a durable, mineral-like matrix. nih.govunt.edu

Advanced Ceramics and Functional Coatings

Neodymium(III) phosphate is a component in the synthesis of advanced functional ceramics with specific optical and dielectric properties. Its utility stems from the electronic structure of the neodymium ion and the stability of the phosphate host lattice.

Research has shown that Neodymium(III) phosphate can be reacted with other compounds, such as calcium pyrophosphate, to synthesize complex crystalline structures. google.com One such product is Ca₉Nd(PO₄)₇, a material noted for its dielectric and nonlinear optical properties, making it of interest for applications in electronics and photonics. google.com

More broadly, rare-earth phosphates serve as excellent host lattices for phosphors, which are materials that exhibit luminescence. mdpi.com By doping a stable phosphate host lattice with activator ions (which can include other rare earths), materials can be engineered to emit light of specific colors upon excitation. mdpi.com The properties of these phosphors are determined by both the host lattice and the dopant ions. mdpi.com The primary applications for Neodymium(III) phosphate and related compounds in this domain include the manufacturing of dielectrics and components for lasers. acs.org

Energy Storage and Conversion Materials

The investigation into Neodymium(III) phosphate hydrate for energy applications has centered on its role in electrolyte systems, where ion transport is a fundamental requirement.

While not typically used as a standalone solid electrolyte in batteries, Neodymium(III) phosphate hydrate (NdPO₄·xH₂O) has been explored as a functional component in composite electrolytes for intermediate temperature fuel cells. Research has focused on combining it with other materials, such as cesium dihydrogen phosphate (CsH₂PO₄), to enhance performance.

In one study, composite materials of neodymium phosphate hydrate and cesium dihydrogen phosphate were prepared and analyzed. researchgate.net The conductivity of pure neodymium phosphate hydrate at 150°C was measured at 0.8 × 10⁻⁴ S cm⁻¹. researchgate.net However, when combined into a composite, the ionic conductivity saw a significant increase. A composite containing 29 mol% neodymium phosphate demonstrated a conductivity of 0.4 × 10⁻² S cm⁻¹, a notable improvement over either of the pristine materials. researchgate.net The presence of thermally stable water in the neodymium phosphate hydrate is believed to contribute to both the enhanced conductivity and the stability of the composite electrolyte. researchgate.netresearchgate.net Further research has also identified Neodymium(III) phosphate hydrate as a dopant that can improve the conductivity and stability of CsH₂PO₄-based electrolytes. rsc.org

The application of neodymium phosphate has also been mentioned in patent literature, where NdPO₄ was listed as a potential base-resistant compound for inclusion in the cathode of a lithium-air battery. epo.org

Table 1: Conductivity of Neodymium Phosphate Hydrate and its Composites

| Material | Temperature (°C) | Conductivity (S cm⁻¹) |

|---|---|---|

| Neodymium Phosphate Hydrate (NdPO₄·xH₂O) | 150 | 0.8 × 10⁻⁴ researchgate.net |

| Cesium Dihydrogen Phosphate (CsH₂PO₄) | 150 | 1.8 × 10⁻⁶ researchgate.net |

The mechanism of proton conduction in materials containing Neodymium(III) phosphate hydrate is closely linked to the presence of water within its structure and its interaction with other components in a composite system. For composites of CsH₂PO₄ and NdPO₄, it is proposed that the interaction between the two phosphates establishes a dynamic hydrogen bonding network. researchgate.net This network facilitates efficient proton conduction at temperatures below the superprotonic transition of pure CsH₂PO₄. researchgate.net

Table 2: Key Factors in Proton Conduction for NdPO₄ Composites

| Factor | Proposed Role |

|---|---|

| Hydrate Water | Contributes to the pool of charge carriers (protons) and enhances the stability of the electrolyte structure. researchgate.netresearchgate.net |

| Hydrogen Bonding Network | Forms between the neodymium phosphate and the host material (e.g., CsH₂PO₄), creating pathways for efficient proton transport. researchgate.net |

| Inter-tetrahedral Hopping | The fundamental step of proton movement between neighboring phosphate groups within the material's structure. |

Sensor Technologies

Rare-earth compounds, including phosphates, are widely investigated for gas-sensing applications due to their unique electronic, catalytic, and optical properties. mdpi.com While specific sensors made entirely from Neodymium(III) phosphate hydrate are not extensively documented, the role of neodymium as a dopant and the use of rare-earth phosphates in sensor development are well-established.

Doping metal oxide semiconductors with rare-earth elements is a common strategy to improve sensor performance, such as enhancing sensitivity, lowering the operating temperature, and controlling selectivity for specific gases. researchgate.net For instance, rare-earth-doped indium oxide and zinc oxide have shown improved detection of gases like formaldehyde (B43269) and ethanol. researchgate.netrsc.org Studies have also shown that neodymium-doped phosphate glasses are investigated for sensor applications. researchgate.net Furthermore, related rare-earth phosphate materials, such as cerium phosphate doped with terbium, have been noted for their potential in sensor and imaging applications. wikipedia.org The primary mechanism in these chemiresistive sensors involves a change in the material's electrical resistance upon the adsorption of gas molecules on its surface. mdpi.com

Table 3: Examples of Rare-Earth Doped Materials in Gas Sensing

| Base Material | Rare-Earth Dopant | Target Gas | Reference |

|---|---|---|---|

| Indium Oxide (In₂O₃) | Various Rare Earths | Formaldehyde (HCHO) | rsc.org |

| Zinc Oxide (ZnO) | Cerium (Ce), Europium (Eu), Erbium (Er) | Ethanol | researchgate.net |

Advanced Doping and Composite Strategies

Rare Earth Element Doping and Co-Doping Effects

Doping Neodymium(III) phosphate (B84403) hydrate (B1144303) with other rare earth elements (REEs) or co-doping with non-REE ions is a powerful method to alter its physical and chemical properties. The introduction of foreign ions into the host crystal lattice can create defects, modify electronic structures, and facilitate energy transfer mechanisms, leading to enhanced performance in various applications. researchgate.netnih.gov

The intrinsic low quantum yields of many lanthanide-based materials, due to the forbidden nature of their 4f-4f electronic transitions, can be significantly improved through doping and co-doping strategies. nih.govsemanticscholar.org The process often involves photosensitization, where a co-dopant or the host matrix absorbs energy and efficiently transfers it to the emitting lanthanide ion, such as Neodymium(III). nih.govsemanticscholar.org

Research on other host materials demonstrates the effectiveness of this approach. For instance, co-doping aluminum (Al) into Neodymium(III)-doped titanium dioxide (TiO₂) thin films has been shown to enhance the Nd³⁺ emission under indirect excitation. elsevierpure.com The aluminum is believed to suppress non-radiative de-excitation processes by reducing the clustering of rare earth ions, which would otherwise lead to energy loss. elsevierpure.com Similarly, the introduction of Nd³⁺ as a co-dopant in Europium(II)-doped NaBaScSi₂O₇ phosphors significantly enhances and extends the material's phosphorescence, indicating that the Nd³⁺ ions act as effective trap centers that store and slowly release energy to the Eu²⁺ emitters. researchgate.net

These findings suggest that co-doping Neodymium(III) phosphate hydrate with suitable sensitizer (B1316253) or trapping ions could be a viable strategy to boost its luminescence quantum yield and efficiency for applications in lighting and optical displays. researchgate.netnih.govelsevierpure.com

Table 1: Examples of Co-Doping Effects on Lanthanide Luminescence

| Host Material | Dopant | Co-dopant | Observed Effect on Luminescence | Reference |

|---|---|---|---|---|

| TiO₂ | Nd³⁺ | Al³⁺ | Enhanced indirect emission; suppression of non-radiative de-excitation. | elsevierpure.com |

| NaBaScSi₂O₇ | Eu²⁺ | Nd³⁺ | Enhanced and extended long-lasting phosphorescence. | researchgate.net |

| Y₂O₃ | Eu³⁺ | Tb³⁺ | Enhanced fluorescence of Eu³⁺ via energy transfer from Tb³⁺. | nih.gov |

The introduction of dopant ions into the Neodymium(III) phosphate hydrate lattice can induce structural changes that stabilize certain crystalline phases or control crystallite size. These modifications are crucial as the material's properties are often dependent on its crystal structure and morphology. While optical properties of lanthanide-doped materials are generally independent of nanoparticle size, factors like crystal phase and lattice strain can be tuned by doping to alter the relaxation dynamics of the dopant ions. nih.gov

Studies on other host materials provide insight into these effects. For example, when Neodymium is doped into Lead Sulfide (PbS) thin films, the estimated crystallite size decreases from 21 nm to 18 nm as the Nd concentration increases. researchgate.net Similarly, doping copper nanoferrites with various rare-earth ions, including Neodymium, has been shown to alter the lattice constant and unit cell volume, confirming the successful incorporation of the dopant into the host structure. researchgate.net These structural modifications can, in turn, influence the material's optical and magnetic properties. researchgate.net

Table 2: Effect of Neodymium Doping on Structural Properties of Host Materials

| Host Material | Dopant | Effect on Crystallite Size | Effect on Crystal Structure | Reference |

|---|---|---|---|---|

| PbS Thin Films | Nd³⁺ | Decreased from 21 nm to 18 nm with increasing Nd concentration. | Maintained polycrystalline simple cubic crystal structure. | researchgate.net |

Neodymium compounds are recognized for their potential use as catalysts in various chemical reactions, including organic synthesis. samaterials.com The catalytic activity of Neodymium(III) phosphate hydrate can be further tuned through doping. Introducing other elements can create active sites, enhance surface area, or modify the electronic properties to improve catalytic efficiency and selectivity.

For instance, research on titanium dioxide doped with a combination of cerium, praseodymium, and neodymium demonstrated that the resulting material exhibited bi-functionality as a catalyst for both oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are critical for water splitting. researchgate.net This suggests that doping Neodymium(III) phosphate hydrate with other rare earth or transition metal ions could be a promising avenue for developing novel catalysts for green energy applications and other industrial processes. researchgate.netsamaterials.com

Formation of Nanocomposites and Hybrid Materials

Incorporating Neodymium(III) phosphate hydrate into nanocomposites and hybrid materials is another effective strategy to enhance its functionality. By combining it with other materials, such as polymers, metal oxides, or carbon-based nanostructures, a synergistic effect can be achieved, leading to materials with superior properties. Neodymium(III) phosphate hydrate can serve as an excellent precursor for producing nanoscale materials. americanelements.com

For example, the creation of inter-lanthanide co-doped nanoparticles, such as titanium dioxide nanoparticles co-doped with Neodymium(III) and Samarium(III), opens avenues for developing materials for applications like multiplex assays. researchgate.net The formation of a composite like Ca₉Nd(PO₄)₇, by reacting Neodymium(III) phosphate with calcium pyrophosphate, results in a material with distinct dielectric and nonlinear optical properties. wikipedia.org These examples highlight the versatility of using Neodymium(III) phosphate as a building block for complex functional nanocomposites.

Surface Modification and Functionalization

Modifying the surface of Neodymium(III) phosphate hydrate particles can fundamentally alter their interaction with the surrounding environment and enhance their performance in specific applications. Surface functionalization involves attaching specific molecules or coatings to the particle surface to introduce new properties, such as improved dispersibility, hydrophobicity, or targeted binding capabilities. funcmater.comrsc.org

Applying similar principles, the surface of Neodymium(III) phosphate hydrate nanoparticles could be functionalized to enhance their compatibility with a polymer matrix in a nanocomposite, or to attach biomolecules for use in bioimaging. Such modifications are crucial for tailoring the material for advanced technological and biomedical applications. nih.govnih.gov

Theoretical and Computational Research Methodologies

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the fundamental properties of materials from first principles, without reliance on empirical parameters.

Ab initio calculations have been employed to investigate the electronic structure of phosphate-containing molecules, providing insight into the nature of chemical bonding. For instance, studies on pyrophosphate prototypes have analyzed the molecular orbitals that contribute to the high energy of the P-O-P linkage, a key feature in many phosphate (B84403) compounds. psu.edu Such calculations are critical for understanding the reactivity and stability of the phosphate group in Neodymium(III) phosphate hydrate (B1144303).

While direct DFT calculations on the complete Neodymium(III) phosphate hydrate crystal are complex, the electronic structure of the Nd³⁺ ion within a phosphate host matrix is frequently studied. The arrangement of electrons in the 4f shell of neodymium is responsible for its unique optical and magnetic properties. Computational models help in understanding the influence of the crystal field, created by the surrounding phosphate and water ligands, on these f-orbital energy levels. Furthermore, data from static quantum-mechanical calculations, which include atomic charges and forces, serve as the foundational training data for developing more computationally efficient simulation tools like reactive force fields for phosphate-based materials. nih.gov

A significant application of theoretical calculations is the prediction and interpretation of spectroscopic data. For neodymium-doped materials, the Judd-Ofelt theory is a widely used theoretical framework to analyze the intensities of electronic transitions. researchgate.net By evaluating the absorption spectrum, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be derived, which are crucial for predicting the radiative properties of the Nd³⁺ ion's emission levels. researchgate.net

These parameters account for the influence of the local environment on the probability of f-f electronic transitions. For example, the Ω₂ parameter is sensitive to the covalency and asymmetry of the Nd³⁺ site, while the ratio of Ω₄ to Ω₆, known as the spectroscopic quality factor, can be linked to the intensity of specific laser transitions, such as ⁴F₃/₂ → ⁴I₉/₂. researchgate.net Theoretical models have demonstrated that a smaller spectroscopic quality factor often correlates with a more intense emission for this transition. researchgate.net These calculations allow researchers to predict key laser parameters, including spontaneous radiative probabilities and stimulated-emission cross-sections. researchgate.net

In addition to electronic spectra, theoretical methods can predict vibrational spectra. Ab initio calculations on phosphate prototypes have shown how vibrational frequencies depend on the number of phosphate groups and their charge states, which aids in the interpretation of experimental FT-IR spectra. psu.eduresearchgate.net

Table 1: Example of Predicted Spectroscopic Properties for Nd³⁺ in a Phosphate Host using Judd-Ofelt Theory

| Property | Symbol | Description | Predicted Value/Trend |

| Judd-Ofelt Intensity Parameters | Ω₂, Ω₄, Ω₆ | Relate the local structure environment to the probability of electronic transitions. | Values are calculated from the experimental absorption spectrum. researchgate.net |

| Spectroscopic Quality Factor | χ = Ω₄/Ω₆ | A factor linked to the intensity of specific emission transitions. | A smaller value suggests more intense ⁴F₃/₂ → ⁴I₉/₂ emission. researchgate.net |

| Spontaneous Radiative Probability | A | The rate at which an excited state decays through photon emission. | Can be predicted for various emission levels of the Nd³⁺ ion. researchgate.net |

| Stimulated Emission Cross-Section | σₑ | A measure of the likelihood of stimulated emission occurring at a specific wavelength. | High values are desirable for efficient laser operation. researchgate.net |

| Branching Ratio | β | The fraction of ions that decay from an excited state via a specific transition. | The ⁴F₃/₂ → ⁴I₁₁/₂ transition often shows the highest value. researchgate.net |

Ab initio and DFT calculations are fundamental tools for predicting the most stable geometric structures of materials. These methods involve calculating the total energy of a system for various atomic arrangements and identifying the configuration with the minimum energy. For pyrophosphate prototypes, quantum chemical calculations at high levels of theory (e.g., MP2) have been used to determine optimized geometries, including crucial bond lengths and torsion angles of the P-O-P backbone. psu.edu

In the context of Neodymium(III) phosphate hydrate, these calculations can predict the lattice parameters and the precise coordination environment of the neodymium ion and water molecules. Experimental studies show that hydrated rare earth orthophosphates like NdPO₄·nH₂O undergo a structural transformation from a hexagonal rhabdophane (B76276) phase to a monoclinic monazite (B576339) structure upon dehydration at elevated temperatures. researchgate.net Theoretical calculations can model the energetics of such phase transitions, helping to predict their stability as a function of temperature and hydration level. This predictive capability is also vital for the development of force fields, where structural optimization of model compounds is performed to generate reliable data for parameterization. researchgate.net

Molecular Dynamics and Monte Carlo Simulations

While quantum mechanical methods provide detailed electronic information, they are computationally too expensive for simulating large systems over long timescales. Molecular Dynamics (MD) and Monte Carlo (MC) simulations bridge this gap by using classical mechanics to model the behavior of atoms and molecules.

MD simulations solve Newton's equations of motion for a system of interacting particles, yielding a trajectory that describes how the positions and velocities of atoms evolve over time. This allows for the study of dynamic processes and the calculation of thermodynamic properties. For phosphate systems, MD simulations have been used to investigate the properties of planar bilayer membranes and spherical micelles, providing details on aggregate stability, hydrogen bonding, and the diffusion of molecules. nih.gov In other studies, MD has been used to evaluate the folding behavior of polymers in aqueous solutions and to estimate proton permeability in materials like α-zirconium phosphate. researchgate.netnitech.ac.jp For Neodymium(III) phosphate hydrate, MD simulations could be used to study the dynamics of water molecules within the crystal lattice, the diffusion of ions, and the structural response to changes in temperature.

Monte Carlo simulations use statistical methods to sample different configurations of a system. By generating random changes in the positions of atoms and accepting or rejecting these changes based on energy criteria, MC methods can efficiently explore the potential energy surface and determine equilibrium properties of a system.

Force Field Development for Phosphate Systems

The accuracy of MD and MC simulations is entirely dependent on the quality of the underlying potential energy function, known as the force field. A force field is a set of equations and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. Developing a reliable force field, especially for systems containing rare-earth elements and polyatomic anions like phosphate, is a significant research challenge. researchgate.net

The development process is often hierarchical. First, quantum mechanical calculations (DFT or ab initio) are performed on small, representative molecular fragments to generate high-quality data on their structure and energetics. nih.govumich.edu This target data can include energy surfaces for bond stretching, angle bending, and dihedral rotations. nih.gov Then, the parameters of the classical force field (e.g., force constants, equilibrium bond lengths/angles, partial atomic charges) are optimized to reproduce the quantum mechanical data as closely as possible. nih.govumich.edu

Several force fields have been developed or extended to include phosphate groups, such as AMBER, CHARMM, and ReaxFF. nih.govnih.govumich.edu For instance, parameters for polyphosphates have been developed for the AMBER force field by fitting to the potential energy surface of methyldiphosphate and methyltriphosphate calculated at the RHF/6-31+G* level. umich.edu Similarly, polarizable force fields like AMOEBA have been developed to more accurately model the complex electrostatic interactions of rare-earth ions like La³⁺ with surrounding ligands. researchgate.net

Table 2: Examples of Force Fields Used for Phosphate-Containing Systems

| Force Field | System/Application | Development Basis |

| ReaxFF | Ternary phosphate-based bioactive glasses (CaO-Na₂O-P₂O₅). nih.gov | Trained against static quantum-mechanical and ab initio MD data using a genetic algorithm. nih.gov |

| CHARMM | Phosphate and sulfate (B86663) groups linked to carbohydrates. nih.gov | Parameterized using QM energy surfaces from MP2/cc-pVTZ//MP2/6-31+G(d) calculations. nih.gov |

| AMBER | Polyphosphorylated biomolecules (e.g., GTP). umich.edu | Parameters for partial charges, bond angles, and torsions based on molecular orbital calculations (RHF/6-31+G*). umich.edu |

| AMOEBA | La³⁺ (rare-earth ion) interacting with water and other ligands. researchgate.net | Polarizable force field with parameters derived from high-level ab initio quantum mechanical calculations. researchgate.net |

| GROMOS96 | n-dodecyl phosphate aggregates (bilayers and micelles). nih.gov | A united-atom force field applied to study self-assembly and dynamics. nih.gov |

Future Directions and Emerging Research Areas

Novel Synthesis Routes for Tailored Morphologies and Sizes

The function of Neodymium(III) phosphate (B84403) hydrate (B1144303) is intrinsically linked to its physical form. Consequently, a significant area of research is the development of novel synthesis methods that allow for precise control over the morphology (shape) and size of the resulting particles. Traditional synthesis methods often yield materials with a wide distribution of particle sizes and irregular shapes, which can limit their performance in specific applications.

Current research is exploring a variety of techniques to overcome these limitations. Hydrothermal and solvothermal methods, for instance, have shown promise in controlling the crystal phase and morphology of neodymium-based materials by adjusting parameters such as temperature, pressure, and solvent composition. researchgate.net The sol-gel process is another versatile method that allows for the synthesis of nanoparticles with controlled size and morphology by carefully managing the hydrolysis and condensation reactions of precursors. vu.lt Furthermore, the use of structure-directing agents, such as surfactants or polymers, during synthesis can guide the self-assembly of the initial particles into more complex and well-defined architectures, including nanorods, nanowires, and hierarchical structures. The ability to produce monodisperse (uniformly sized) nanoparticles is a key objective, as this can lead to enhanced and more predictable optical and catalytic properties. researchgate.netresearchgate.net

In-depth Understanding of Structure-Property Relationships

A deeper, more fundamental understanding of the relationship between the atomic structure of Neodymium(III) phosphate hydrate and its macroscopic properties is crucial for its rational design and optimization. The arrangement of neodymium, phosphate, and water molecules within the crystal lattice dictates its electronic, optical, and magnetic characteristics.

For example, the coordination environment of the Nd³⁺ ion, including the number and type of surrounding atoms and the symmetry of the crystal field, directly influences its luminescence properties. Subtle changes in bond lengths and angles can affect the energy levels of the f-electrons in neodymium, leading to shifts in the emission and absorption spectra. Researchers are employing a combination of experimental techniques, such as high-resolution X-ray diffraction and spectroscopy, with computational modeling to elucidate these intricate relationships. researchgate.net Understanding how factors like the degree of hydration (the 'n' in NdPO₄·nH₂O) and the presence of crystalline defects impact the material's properties is a key area of focus. This knowledge will enable the targeted synthesis of materials with tailored optical responses for specific applications.

Development of Multifunctional Neodymium(III) Phosphate Hybrid Materials

The integration of Neodymium(III) phosphate hydrate with other materials to create multifunctional hybrids is a rapidly emerging research area. By combining the unique optical properties of neodymium phosphate with the functionalities of other materials, such as polymers, carbon-based nanomaterials (e.g., graphene, carbon nanotubes), or other inorganic nanoparticles, novel materials with enhanced or entirely new capabilities can be developed.